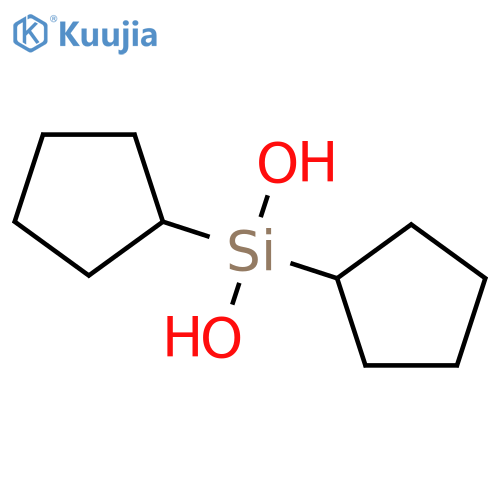Cas no 211495-85-1 (Silanediol, dicyclopentyl-)

Silanediol, dicyclopentyl- structure
商品名:Silanediol, dicyclopentyl-
CAS番号:211495-85-1
MF:C10H20O2Si
メガワット:200.35010433197
MDL:MFCD30534222
CID:1398727
PubChem ID:19904595
Silanediol, dicyclopentyl- 化学的及び物理的性質
名前と識別子
-
- dicyclopentylsilanediol
- silanediol, 1,1-dicyclopentyl-
- LogP
- dicyclopentyl(dihydroxy)silane
- Silanediol, 1,1-dicyclopentyl-
- Silanediol, dicyclopentyl-
- AKOS028109942
- MFCD30534222
- DTXSID50601167
- SCHEMBL9622157
- Silanediol,dicyclopentyl-
- 211495-85-1
- KKCJXDUBNUSNTR-UHFFFAOYSA-N
- A11770
-
- MDL: MFCD30534222
- インチ: 1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2
- InChIKey: KKCJXDUBNUSNTR-UHFFFAOYSA-N
- ほほえんだ: [Si](C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])(C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 200.1233
- どういたいしつりょう: 200.123256411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- PSA: 40.46
Silanediol, dicyclopentyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A985011-1g |
Dicyclopentylsilanediol |
211495-85-1 | 95% | 1g |
$121.0 | 2025-02-25 | |
| abcr | AB494786-250 mg |
Dicyclopentylsilanediol, 95%; . |
211495-85-1 | 95% | 250MG |
€189.20 | 2023-04-19 | |
| abcr | AB494786-5 g |
Dicyclopentylsilanediol, 95%; . |
211495-85-1 | 95% | 5g |
€1,226.50 | 2022-07-29 | |
| Ambeed | A985011-5g |
Dicyclopentylsilanediol |
211495-85-1 | 95% | 5g |
$361.0 | 2025-02-25 | |
| Aaron | AR00369Y-100mg |
Silanediol, dicyclopentyl- |
211495-85-1 | 95% | 100mg |
$28.00 | 2025-01-21 | |
| A2B Chem LLC | AB47002-5g |
Silanediol, dicyclopentyl- |
211495-85-1 | 95% | 5g |
$394.00 | 2024-04-20 | |
| Aaron | AR00369Y-25g |
Silanediol, dicyclopentyl- |
211495-85-1 | 95% | 25g |
$693.00 | 2025-01-21 | |
| Aaron | AR00369Y-1g |
Silanediol, dicyclopentyl- |
211495-85-1 | 95% | 1g |
$87.00 | 2025-01-21 | |
| 1PlusChem | 1P00361M-250mg |
Silanediol, dicyclopentyl- |
211495-85-1 | 95% | 250mg |
$42.00 | 2025-02-19 | |
| Ambeed | A985011-100mg |
Dicyclopentylsilanediol |
211495-85-1 | 95% | 100mg |
$32.0 | 2025-02-25 |
Silanediol, dicyclopentyl- 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
211495-85-1 (Silanediol, dicyclopentyl-) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:211495-85-1)Silanediol, dicyclopentyl-

清らかである:99%
はかる:5g
価格 ($):325.0